molecular formula C13H21N B12676183 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile CAS No. 84963-32-6

7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile

Cat. No.: B12676183
CAS No.: 84963-32-6
M. Wt: 191.31 g/mol
InChI Key: MINUNWAHCZXVOB-UHFFFAOYSA-N
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Description

7-Isopropyl-5-methylbicyclo(222)octane-2-carbonitrile is a bicyclic organic compound with the molecular formula C13H21N It is characterized by its unique bicyclo(222)octane structure, which includes an isopropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo(2.2.2)octane derivatives.

    Functional Group Introduction:

    Nitrile Group Addition: The nitrile group is introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques like distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate
  • 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylic acid

Uniqueness

7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbonitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and potential applications compared to its carboxylate and carboxylic acid counterparts. The presence of the nitrile group allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

84963-32-6

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

5-methyl-7-propan-2-ylbicyclo[2.2.2]octane-2-carbonitrile

InChI

InChI=1S/C13H21N/c1-8(2)12-6-10-5-11(7-14)13(12)4-9(10)3/h8-13H,4-6H2,1-3H3

InChI Key

MINUNWAHCZXVOB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(CC1CC2C(C)C)C#N

Origin of Product

United States

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